1H-benzimidazol-5-ol hydrobromide
CAS No.: 1984118-08-2; 41292-65-3
Cat. No.: VC4827700
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1984118-08-2; 41292-65-3 |
|---|---|
| Molecular Formula | C7H7BrN2O |
| Molecular Weight | 215.05 |
| IUPAC Name | 3H-benzimidazol-5-ol;hydrobromide |
| Standard InChI | InChI=1S/C7H6N2O.BrH/c10-5-1-2-6-7(3-5)9-4-8-6;/h1-4,10H,(H,8,9);1H |
| Standard InChI Key | HSUSRGPXBHRNNI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1O)NC=N2.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1H-Benzimidazol-5-ol hydrobromide is systematically named 3H-benzimidazol-5-ol;hydrobromide under IUPAC guidelines . Its molecular structure consists of a benzimidazole core substituted with a hydroxyl group at the 5-position, paired with a hydrobromic acid molecule to form a stable salt (Fig. 1). The compound’s SMILES notation, , and InChIKey, HSUSRGPXBHRNNI-UHFFFAOYSA-N , provide unambiguous representations of its atomic connectivity and stereochemistry.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1984118-08-2 | |
| PubChem CID | 75485383 | |
| Molecular Formula | ||
| Molecular Weight | 215.05 g/mol | |
| IUPAC Name | 3H-benzimidazol-5-ol;hydrobromide | |
| SMILES | C1=CC2=C(C=C1O)NC=N2.Br |
Structural and Spectroscopic Features
The benzimidazole core confers aromatic stability, while the hydroxyl group enhances solubility in polar solvents. X-ray crystallography of analogous benzimidazole derivatives reveals planar ring systems with hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms . Spectroscopic data for 1H-Benzimidazol-5-ol hydrobromide include:
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UV-Vis: Absorption maxima near 280 nm, typical of conjugated aromatic systems .
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NMR: -NMR signals at δ 7.2–7.8 ppm (aromatic protons) and δ 5.1 ppm (hydroxyl proton).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclocondensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions, followed by bromination. A representative procedure involves:
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Reacting o-phenylenediamine with 5-hydroxybenzaldehyde in hydrochloric acid to form 5-hydroxybenzimidazole.
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Treating the product with hydrobromic acid to yield the hydrobromide salt .
The reaction mechanism proceeds through Schiff base formation and subsequent cyclization, with yields optimized by controlling temperature (80–100°C) and stoichiometric ratios.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance efficiency and purity. Key steps include:
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Purification: Recrystallization from ethanol-water mixtures to achieve >98% purity.
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Quality Control: HPLC and mass spectrometry to verify structural integrity .
Comparative Analysis with Related Compounds
Table 2: Comparison of Benzimidazole Derivatives
| Compound | Substituents | Key Applications |
|---|---|---|
| 1H-Benzimidazol-5-ol hydrobromide | -OH at C5, HBr salt | Pharmaceutical intermediate |
| 2-Methyl-1H-benzimidazol-5-ol hydrobromide | -CH at C2, -OH at C5 | Antifungal agent |
| Albendazole | -SCN at C2 | Anthelmintic drug |
The absence of a methyl group in 1H-benzimidazol-5-ol hydrobromide enhances its solubility compared to alkylated analogs, making it preferable for aqueous-phase reactions.
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